An In-depth Technical Guide to 9-[2-(2-Bromophenyl)phenyl]carbazole and its Isomeric Congeners: Synthesis, Properties, and Applications
An In-depth Technical Guide to 9-[2-(2-Bromophenyl)phenyl]carbazole and its Isomeric Congeners: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and CAS Number Ambiguity
Carbazole derivatives are a cornerstone in the development of advanced organic materials due to their excellent thermal stability, high charge carrier mobility, and tunable electronic properties.[1] The introduction of a biphenyl substituent, particularly one functionalized with a bromine atom, offers a versatile handle for further chemical modifications, making these compounds highly valuable as intermediates in organic synthesis.[2]
The specific molecule of interest, 9-[2-(2-Bromophenyl)phenyl]carbazole , presents a unique structural arrangement. However, a dedicated CAS number for this precise isomer could not be definitively identified through extensive database searches. This suggests that this specific isomer may be a novel compound or one that is not yet widely cataloged.
For the purpose of this guide, we will focus on the chemistry of closely related and well-documented isomers, as their synthetic pathways and properties provide a strong predictive foundation for the target molecule. The following CAS numbers correspond to relevant isomers:
| Compound Name | CAS Number |
| 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | 1616607-88-5 |
| 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4[1][2] |
| 9-(4-Bromophenyl)-2-phenyl-9H-carbazole | 1235563-74-2 |
Understanding the synthesis and properties of these isomers is critical for any researcher venturing into the chemistry of 9-[2-(2-Bromophenyl)phenyl]carbazole.
Synthetic Methodologies: A Pathway to Biphenyl-Substituted Carbazoles
The synthesis of biphenyl-substituted carbazoles can be approached through several established organometallic and coupling reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a cornerstone for the synthesis of biaryl compounds.[3] This methodology is highly applicable for the synthesis of the target molecule and its isomers.
A plausible synthetic route to 9-[2-(2-Bromophenyl)phenyl]carbazole would involve the coupling of a carbazole-boronic acid derivative with a brominated biphenyl halide, or vice-versa. A general workflow is depicted below:
Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole.
Experimental Protocol (Representative):
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Preparation of the Boronic Ester: To a solution of the carbazole derivative in an anhydrous solvent (e.g., 1,4-dioxane), add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).
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Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).
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Cross-Coupling Reaction: In a separate flask, combine the isolated carbazole boronic ester, the aryl halide (e.g., 1-bromo-2-(2-bromophenyl)benzene), a palladium catalyst (e.g., Pd(PPh3)4), and an aqueous base solution (e.g., K2CO3 or Cs2CO3).[4]
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Degas the mixture and heat to reflux under an inert atmosphere for several hours.
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Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
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Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-substituted carbazole.
Ullmann Condensation: A Classic C-N Bond Formation
The Ullmann condensation is a traditional and effective method for forming C-N bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst.[5] This reaction is particularly useful for the synthesis of N-arylcarbazoles.
A potential Ullmann condensation route to synthesize a precursor for our target molecule is outlined below:
Figure 2: Proposed Ullmann condensation workflow for the synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole.
Experimental Protocol (Representative):
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Combine the carbazole, the aryl halide, a copper catalyst (e.g., CuI or Cu2O), a base (e.g., K2CO3 or t-BuOLi), and a high-boiling point solvent (e.g., DMF or 1,4-dioxane) in a reaction vessel.[5][6]
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Heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture and perform a workup to remove the catalyst and inorganic salts.
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Purify the crude product by recrystallization or column chromatography.
Characterization and Physicochemical Properties
The characterization of brominated biphenyl carbazoles relies on a suite of standard analytical techniques. While specific data for 9-[2-(2-Bromophenyl)phenyl]carbazole is not available, the following table summarizes typical characterization data for a related isomer, 2-Bromo-9-phenyl-9H-carbazole (CAS 94994-62-4).
| Property | Value | Source |
| Molecular Formula | C18H12BrN | [2] |
| Molecular Weight | 322.20 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | Typically in the range of 100-150 °C, depending on purity | |
| Solubility | Soluble in common organic solvents like dichloromethane, THF, and toluene | [2] |
Spectroscopic Data (Representative for Brominated Phenylcarbazoles):
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¹H NMR: The proton NMR spectrum would exhibit characteristic signals in the aromatic region (typically 7.0-8.5 ppm). The specific coupling patterns would be crucial for confirming the substitution pattern on the carbazole and biphenyl rings.
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¹³C NMR: The carbon NMR spectrum would show a number of signals corresponding to the aromatic carbons. The carbon attached to the bromine atom would appear at a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern, confirming the presence of a single bromine atom.
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FT-IR: The infrared spectrum would show characteristic absorption bands for C-H stretching of aromatic rings, C=C stretching within the aromatic system, and the C-N stretching of the carbazole moiety.
Applications in Materials Science and Organic Electronics
Carbazole derivatives, particularly those with extended π-conjugation through biphenyl linkages, are of significant interest in the field of organic electronics, especially for OLEDs.[7]
Host Materials in OLEDs
These compounds often serve as excellent host materials for the emissive layer in OLEDs. Their high triplet energy levels are crucial for efficiently hosting phosphorescent emitters, preventing energy loss through non-radiative decay pathways.[8] The biphenyl group can enhance the thermal and morphological stability of the material, leading to longer device lifetimes.
Hole-Transporting Materials
The electron-rich carbazole moiety imparts excellent hole-transporting properties to these molecules.[7] This makes them suitable for use in the hole-transport layer (HTL) of OLEDs, facilitating the efficient injection and transport of positive charge carriers from the anode to the emissive layer.
Intermediates for Advanced Materials
The bromine atom on the biphenyl ring serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions.[1] This allows for the synthesis of more complex and tailored materials with fine-tuned electronic and photophysical properties for a range of applications, including:
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Thermally Activated Delayed Fluorescence (TADF) emitters
-
Organic photovoltaics (OPVs)
-
Organic field-effect transistors (OFETs)
Figure 3: Key application areas for 9-[2-(2-Bromophenyl)phenyl]carbazole and its isomers.
Safety and Handling
Brominated aromatic compounds should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for the particular isomer being used.
Conclusion
While the specific compound 9-[2-(2-Bromophenyl)phenyl]carbazole lacks a readily identifiable CAS number, a thorough understanding of its chemistry can be derived from its isomeric congeners. This technical guide has provided a comprehensive overview of the synthetic methodologies, characterization techniques, and potential applications of this class of molecules. The versatility of Suzuki-Miyaura coupling and Ullmann condensation offers reliable pathways for their synthesis. Their promising electronic and photophysical properties make them highly attractive candidates for advanced applications in organic electronics, particularly in the development of high-performance OLEDs. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of materials science and drug discovery.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. Retrieved from [Link]
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PubChem. (n.d.). 9-[3-(2-Bromo-4-phenylphenyl)phenyl]carbazole. Retrieved from [Link]
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